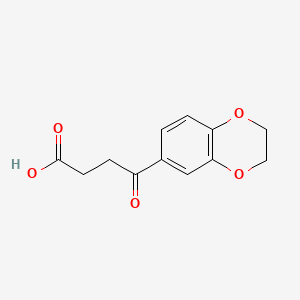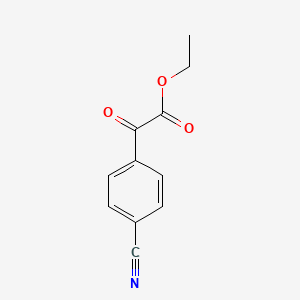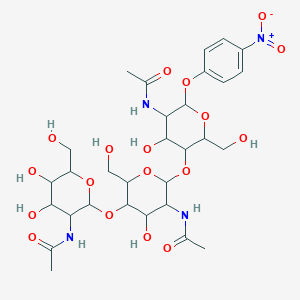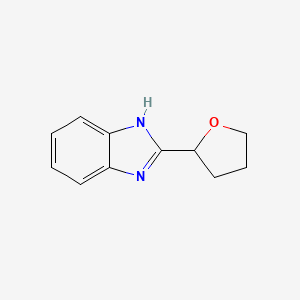
2-(oxolan-2-yl)-1H-benzimidazole
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s common and IUPAC names.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, and reactivity with other compounds are also analyzed.Applications De Recherche Scientifique
DNA Topoisomerase Inhibition
1H-Benzimidazole derivatives, including 2-(oxolan-2-yl)-1H-benzimidazole, have been studied for their biological properties. Notably, several benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, essential enzymes involved in DNA replication and transcription. These derivatives show potential in modulating topoisomerase activity, with implications for cancer therapy and understanding of DNA dynamics (Alpan, Gunes, & Topçu, 2007).
Anticancer Activity
Benzimidazole-based compounds have been extensively synthesized and evaluated for their anticancer properties. These compounds exhibit varying degrees of cytotoxic activity against different cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and hepatocellular carcinoma. The structure-activity relationship of these compounds provides valuable insights into designing more effective anticancer agents (Varshney et al., 2015).
Development of DNA Nucleases
Research involving transition metal benzimidazole-based complexes has focused on developing potential DNA nucleases. Studies demonstrate that such complexes can interact with DNA, primarily through intercalation, and exhibit significant DNA cleavage activity. This finding is pivotal in understanding DNA interactions and developing novel therapeutic agents (Palmajumder, Sepay, & Mukherjea, 2018).
Antimicrobial Activity
Benzimidazole derivatives, including 2-(oxolan-2-yl)-1H-benzimidazole, have shown promising antimicrobial activity. These compounds have been synthesized and tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. This property makes them potential candidates for developing new antimicrobial drugs (Karalı et al., 2004).
DNA Binding and Cellular Interaction
Research has also focused on the binding of benzimidazole derivatives to DNA and their subsequent cellular interactions. These interactions are crucial in understanding the molecular mechanisms of drug action, especially in cancer therapy. The ability of these compounds to intercalate with DNA and induce cytotoxic effects in cancer cells has been a significant area of study (Paul et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This involves discussing potential applications of the compound and directions for future research.
For a specific compound, these analyses would be based on experimental data and information from scientific literature. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-(oxolan-2-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUBMKACPDZZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389365 | |
| Record name | 2-(Oxolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxolan-2-yl)-1H-benzimidazole | |
CAS RN |
86932-94-7 | |
| Record name | 2-(Oxolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




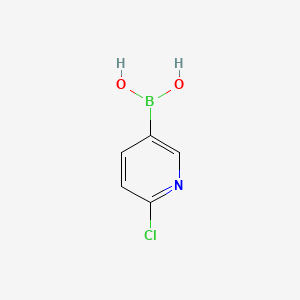
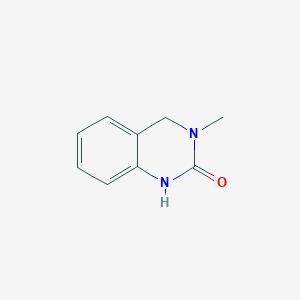



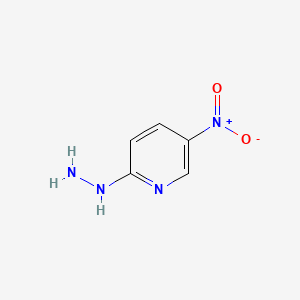
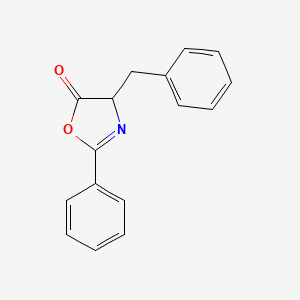

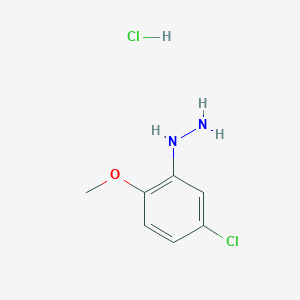
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
